molecular formula C18H25N3 B12476591 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B12476591
M. Wt: 283.4 g/mol
InChI Key: YTCPQGGPLXYDOA-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine typically involves multiple steps, including the formation of the bicyclic structure and the subsequent attachment of the piperazine and pyridine moieties. Common synthetic routes include:

    Step 1: Formation of the bicyclic structure through Diels-Alder reactions.

    Step 2: Introduction of the piperazine ring via nucleophilic substitution reactions.

    Step 3: Attachment of the pyridine moiety through coupling reactions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a scaffold for drug design.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the pyridine moiety, resulting in different chemical reactivity and biological activity.

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine: The position of the pyridine moiety affects the compound’s binding affinity and selectivity for molecular targets.

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine: Similar to the previous compound but with further variations in chemical and biological properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C18H25N3/c1-2-6-19-18(3-1)14-21-9-7-20(8-10-21)13-17-12-15-4-5-16(17)11-15/h1-6,15-17H,7-14H2

InChI Key

YTCPQGGPLXYDOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC=N4

Origin of Product

United States

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